(5E)-3-(4-chlorobenzyl)-5-[(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)methylidene]imidazolidine-2,4-dione
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Overview
Description
(5E)-3-[(4-CHLOROPHENYL)METHYL]-5-[(2,5-DIMETHYL-1-PHENYL-1H-PYRROL-3-YL)METHYLIDENE]IMIDAZOLIDINE-2,4-DIONE is a complex organic compound characterized by its unique structure, which includes a chlorophenyl group, a dimethyl-phenyl-pyrrole group, and an imidazolidine-dione core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-3-[(4-CHLOROPHENYL)METHYL]-5-[(2,5-DIMETHYL-1-PHENYL-1H-PYRROL-3-YL)METHYLIDENE]IMIDAZOLIDINE-2,4-DIONE typically involves multi-step organic reactions. One common approach is the condensation of 4-chlorobenzylamine with 2,5-dimethyl-1-phenyl-1H-pyrrole-3-carbaldehyde under acidic conditions to form the intermediate Schiff base. This intermediate is then cyclized with urea in the presence of a base to yield the final imidazolidine-2,4-dione structure.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(5E)-3-[(4-CHLOROPHENYL)METHYL]-5-[(2,5-DIMETHYL-1-PHENYL-1H-PYRROL-3-YL)METHYLIDENE]IMIDAZOLIDINE-2,4-DIONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Ammonia or primary amines in ethanol.
Major Products
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
(5E)-3-[(4-CHLOROPHENYL)METHYL]-5-[(2,5-DIMETHYL-1-PHENYL-1H-PYRROL-3-YL)METHYLIDENE]IMIDAZOLIDINE-2,4-DIONE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of (5E)-3-[(4-CHLOROPHENYL)METHYL]-5-[(2,5-DIMETHYL-1-PHENYL-1H-PYRROL-3-YL)METHYLIDENE]IMIDAZOLIDINE-2,4-DIONE involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and leading to downstream effects. For example, it could inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and influencing cellular responses.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: Aniline derivatives with two chlorine atoms, used in the production of dyes and herbicides.
Steviol glycosides: Compounds responsible for the sweet taste of Stevia leaves.
Uniqueness
(5E)-3-[(4-CHLOROPHENYL)METHYL]-5-[(2,5-DIMETHYL-1-PHENYL-1H-PYRROL-3-YL)METHYLIDENE]IMIDAZOLIDINE-2,4-DIONE is unique due to its specific combination of functional groups and its potential applications across various scientific fields. Its structure allows for diverse chemical reactivity and the possibility of forming multiple derivatives, making it a versatile compound for research and industrial applications.
Properties
Molecular Formula |
C23H20ClN3O2 |
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Molecular Weight |
405.9 g/mol |
IUPAC Name |
(5E)-3-[(4-chlorophenyl)methyl]-5-[(2,5-dimethyl-1-phenylpyrrol-3-yl)methylidene]imidazolidine-2,4-dione |
InChI |
InChI=1S/C23H20ClN3O2/c1-15-12-18(16(2)27(15)20-6-4-3-5-7-20)13-21-22(28)26(23(29)25-21)14-17-8-10-19(24)11-9-17/h3-13H,14H2,1-2H3,(H,25,29)/b21-13+ |
InChI Key |
WTDGWNYOCYPMLL-FYJGNVAPSA-N |
Isomeric SMILES |
CC1=CC(=C(N1C2=CC=CC=C2)C)/C=C/3\C(=O)N(C(=O)N3)CC4=CC=C(C=C4)Cl |
Canonical SMILES |
CC1=CC(=C(N1C2=CC=CC=C2)C)C=C3C(=O)N(C(=O)N3)CC4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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